2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]-N-METHYLACETAMIDE
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Overview
Description
2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]-N-METHYLACETAMIDE is an organic compound known for its unique chemical structure and properties
Preparation Methods
The synthesis of 2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]-N-METHYLACETAMIDE involves several steps. One common method includes the reaction of 2,3-dimethylphenylamine with benzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with N-methylacetamide under specific conditions to yield the final product . Industrial production methods often utilize microwave irradiation under solvent-free conditions to enhance reaction efficiency and yield .
Chemical Reactions Analysis
2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]-N-METHYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific optoelectronic properties
Mechanism of Action
The mechanism of action of 2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]-N-METHYLACETAMIDE involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar compounds include other sulfonamides and acetamides. For example:
N-(2,5-DIMETHYLPHENYL)BENZENESULFONAMIDE: Similar structure but different substitution pattern on the phenyl ring.
N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]-N-(2-METHYLPHENYL)ACETAMIDE: Similar structure with an additional methyl group on the acetamide .
These compounds share some chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of 2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]-N-METHYLACETAMIDE.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-13-8-7-11-16(14(13)2)19(12-17(20)18-3)23(21,22)15-9-5-4-6-10-15/h4-11H,12H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVRIYORQQYNJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC(=O)NC)S(=O)(=O)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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